molecular formula C21H23ClN2O4 B10980979 N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B10980979
M. Wt: 402.9 g/mol
InChI Key: SNTFWYOZJQCLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and various functional groups such as chloro, methoxy, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the phenyl group, and functionalization with chloro, methoxy, and carboxamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(5-chloro-2,4-dimethoxyphenyl)-N’-phenylurea
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-3,4-dimethoxybenzylamine

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H23ClN2O4

Molecular Weight

402.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C21H23ClN2O4/c1-24-19(25)10-9-14(20(24)13-7-5-4-6-8-13)21(26)23-16-11-15(22)17(27-2)12-18(16)28-3/h4-8,11-12,14,20H,9-10H2,1-3H3,(H,23,26)

InChI Key

SNTFWYOZJQCLEX-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.